molecular formula C17H19N3O2 B13703319 N-Boc-3-(phenyldiazenyl)aniline

N-Boc-3-(phenyldiazenyl)aniline

Cat. No.: B13703319
M. Wt: 297.35 g/mol
InChI Key: XETHEMFXAXRUPE-UHFFFAOYSA-N
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Description

N-Boc-3-(phenyldiazenyl)aniline is a derivative of aniline featuring a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen and a phenyldiazenyl (-N=N-Ph) substituent at the 3-position of the aromatic ring. The Boc group enhances stability during synthetic processes by preventing unwanted side reactions at the amine site, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-(3-phenyldiazenylphenyl)carbamate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)18-14-10-7-11-15(12-14)20-19-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,21)

InChI Key

XETHEMFXAXRUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(phenyldiazenyl)aniline typically involves the protection of the amine group of 3-(phenyldiazenyl)aniline with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and solid-supported catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(phenyldiazenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-3-(phenyldiazenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3-(phenyldiazenyl)aniline involves the selective protection and deprotection of the amine group. The Boc group provides stability to the amine under various reaction conditions, allowing for selective reactions at other functional groups. The phenyldiazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties References
N-Boc-3-(phenyldiazenyl)aniline Boc-protected amine, 3-phenyldiazenyl Enhanced steric bulk, reduced nucleophilicity at N; stabilized for further reactions Inferred
(E)-4-(Phenyldiazenyl)aniline Unprotected amine, 4-phenyldiazenyl High purity (99%), yield 75%; forms hydrogen bonds in crystal structures
(E)-N,N-dimethyl-4-(phenyldiazenyl)aniline Dimethylamino group, 4-phenyldiazenyl Electron-donating -NMe₂ alters electronic properties; yield 61%
2,4-dinitro-N-(4-(phenyldiazenyl)phenyl)aniline Nitro groups at 2,4-positions Monoclinic crystal system (P 21/n); nitro groups increase reactivity toward nucleophiles
N,N-Dimethyl-p-(m-tolylazo)aniline Dimethylamino, m-methylphenylazo Strong electron-donating effects; UV-Vis absorption shifts due to extended conjugation
N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine Nitroso (-N=O), chloro substituents Nitroso group enables redox activity; chloro substituents enhance lipophilicity
Key Observations:
  • Steric and Electronic Effects : The Boc group in this compound introduces steric hindrance, reducing hydrogen-bonding capability compared to unprotected analogs like (E)-4-(phenyldiazenyl)aniline, which forms intermolecular H-bonds in crystals .
  • Substituent Position : The 3-position diazenyl group in this compound may lead to different regioselectivity in electrophilic substitutions compared to 4-position analogs (e.g., (E)-4-(phenyldiazenyl)aniline) .
  • Electronic Modulation : Electron-donating groups (e.g., -NMe₂ in (E)-N,N-dimethyl-4-(phenyldiazenyl)aniline) redshift UV-Vis absorption, whereas electron-withdrawing nitro groups (e.g., in 2,4-dinitro-N-(4-(phenyldiazenyl)phenyl)aniline) enhance electrophilicity .

Crystallographic and Solubility Behavior

  • Crystal Packing: The Boc group likely disrupts dense packing seen in 2,4-dinitro-N-(4-(phenyldiazenyl)phenyl)aniline (monoclinic P 21/n, Z=4) due to steric effects .

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